1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile
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Overview
Description
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of two phenyl groups attached to the 1 and 5 positions of the triazole ring, with a carbonitrile group at the 4 position. The 1,2,3-triazole moiety is of significant interest in various fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through various methodsThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow conditions. This method involves the use of a heterogeneous catalyst, such as copper-on-charcoal, to facilitate the reaction . The continuous flow process allows for the efficient production of the compound with high yields and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitro-substituted triazole derivatives.
Scientific Research Applications
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Employed in bioconjugation chemistry for labeling biomolecules.
Medicine: Investigated for its potential as an antiepileptic agent and other therapeutic applications.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dendrimers.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can mimic amide bonds, allowing it to bind to various enzymes and receptors in biological systems . This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Imidazoles: Another class of heterocyclic compounds with a five-membered ring containing two nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
89844-77-9 |
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Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1,5-diphenyltriazole-4-carbonitrile |
InChI |
InChI=1S/C15H10N4/c16-11-14-15(12-7-3-1-4-8-12)19(18-17-14)13-9-5-2-6-10-13/h1-10H |
InChI Key |
LHNFFUPNKOZNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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